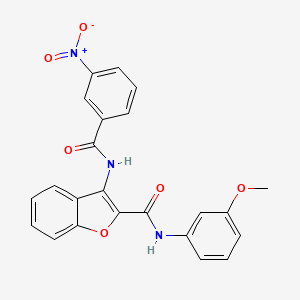

N-(3-methoxyphenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide

CAS No.: 887894-76-0

Cat. No.: VC4300228

Molecular Formula: C23H17N3O6

Molecular Weight: 431.404

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887894-76-0 |

|---|---|

| Molecular Formula | C23H17N3O6 |

| Molecular Weight | 431.404 |

| IUPAC Name | N-(3-methoxyphenyl)-3-[(3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C23H17N3O6/c1-31-17-9-5-7-15(13-17)24-23(28)21-20(18-10-2-3-11-19(18)32-21)25-22(27)14-6-4-8-16(12-14)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27) |

| Standard InChI Key | LLPZOXHDLKPIMM-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Introduction

Overview of the Compound

N-(3-methoxyphenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran derivatives. These compounds are known for their diverse biological and pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's structure integrates a benzofuran core, a nitrobenzamide group, and a methoxyphenyl moiety, which may contribute to its potential bioactivity.

Structural Features

Molecular Formula: C22H16N2O6

Molecular Weight: Approximately 404.37 g/mol

The compound contains:

-

A benzofuran ring system (a fused aromatic and oxygen-containing heterocycle).

-

A 3-nitrobenzamide group attached to the benzofuran core.

-

A methoxyphenyl substituent linked via an amide bond.

Synthesis Pathway

The synthesis of N-(3-methoxyphenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide typically involves:

-

Formation of the Benzofuran Core: Starting from salicylic acid derivatives, cyclization reactions are employed to form the benzofuran ring.

-

Introduction of Functional Groups:

-

The nitro group is introduced via nitration reactions.

-

The methoxy group is added through methylation of hydroxyl precursors.

-

-

Amide Bond Formation: Coupling reactions (e.g., using carbodiimides like EDC or DCC) link the carboxylic acid on the benzofuran with the amine group from the methoxyphenyl derivative.

Potential Applications

-

Pharmacological Activity:

-

Benzofuran derivatives are known for antimicrobial and antifungal properties. The nitro group may enhance electron-withdrawing effects, improving bioactivity.

-

Amide bonds contribute to hydrogen bonding interactions in biological systems, potentially improving binding affinity.

-

-

Drug Discovery:

-

The compound could serve as a scaffold for designing inhibitors targeting enzymes or receptors (e.g., lipoxygenases, kinases).

-

-

Material Science:

-

Aromatic compounds with nitro and methoxy groups are often explored for optoelectronic applications.

-

Biological Activity Insights

While specific data on this compound is unavailable in current literature, related benzofuran derivatives exhibit:

-

Antimicrobial activity against Gram-positive and Gram-negative bacteria .

-

Anti-inflammatory potential via inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) .

-

Anticancer properties through apoptosis induction or cell cycle arrest mechanisms.

Research Gaps and Future Directions

-

Bioactivity Testing:

-

Conduct in vitro assays to evaluate antimicrobial, anti-inflammatory, and anticancer potential.

-

Perform molecular docking studies to predict interactions with biological targets.

-

-

Toxicological Studies:

-

Assess cytotoxicity to ensure safety profiles for pharmaceutical applications.

-

-

Optimization:

-

Modify substituents on the benzofuran core to enhance potency and selectivity.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume